tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate
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Overview
Description
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is an organic compound that features a trifluoromethyl group, a bromine atom, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as drugs. The bromine atom can also be used for radiolabeling, which is useful in diagnostic imaging.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals. Its unique properties make it suitable for the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The bromine atom can participate in halogen bonding, which can influence the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromo-5-(trifluoromethyl)-phenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is unique due to the specific positioning of its functional groups. The combination of a bromine atom, a trifluoromethyl group, and a carbamate group in this particular arrangement imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H15BrF3NO2 |
---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-2-(trifluoromethyl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-7-8(14)5-6-9(10)13(15,16)17/h5-7H,1-4H3 |
InChI Key |
YZLNIPNOLZKNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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